molecular formula C12H4Br6 B166202 2,3,3',4,4',5'-Hexabromobiphenyl CAS No. 59536-65-1

2,3,3',4,4',5'-Hexabromobiphenyl

Cat. No. B166202
CAS RN: 59536-65-1
M. Wt: 627.6 g/mol
InChI Key: PCEAPJVBSINMNW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,3,3’,4,4’,5’-Hexabromobiphenyl is C12H4Br6 . The average molecular mass is 627.584 g/mol and the monoisotopic mass is 621.541 g/mol .

Scientific Research Applications

Environmental Studies and Flame Retardant Analysis

The compound 2,3,3',4,4',5'-Hexabromobiphenyl is commonly associated with environmental studies and analysis due to its prevalence as a brominated flame retardant. Koch and Sures (2018) provide an extensive review of 2,4,6-Tribromophenol, a closely related substance, discussing its concentrations in various environments, including abiotic and biotic ones, and its toxicokinetics and toxicodynamics. They emphasize the ubiquity of this compound in the environment and the need for further research to understand its behavior and impacts better. Moreover, Zuiderveen, Slootweg, and de Boer (2020) critically review the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. They highlight the significance of these compounds, including 2,3,3',4,4',5'-Hexabromobiphenyl, in various applications and the necessity for advanced research on their occurrence, fate, and toxicity (Koch & Sures, 2018; Zuiderveen, Slootweg & de Boer, 2020).

Material Science and Chemical Synthesis

In the field of material science and chemical synthesis, the compound's derivatives and related chemicals are often explored for their unique properties and applications. Qiu et al. (2009) describe a practical synthesis of 2-Fluoro-4-bromobiphenyl, a molecule used in the manufacture of flurbiprofen, highlighting the challenges and innovations in its production process. They underscore the importance of developing cost-effective and environmentally benign synthesis methods for such industrially significant compounds (Qiu et al., 2009).

Safety And Hazards

Exposure to 2,3,3’,4,4’,5’-Hexabromobiphenyl can cause skin irritation. It is suspected of damaging fertility or the unborn child. It may cause drowsiness or dizziness. It may cause damage to organs through prolonged or repeated exposure. It may be fatal if swallowed and enters airways .

properties

IUPAC Name

1,2,3-tribromo-4-(3,4,5-tribromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEAPJVBSINMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=C(C(=C2)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860744
Record name 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,4',5'-Hexabromobiphenyl

CAS RN

84303-47-9
Record name 2,3,3',4,4',5'-Hexabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084303479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5'-HEXABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DFM7VA843
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
LW Robertson, A Parkinson, S Bandiera… - Chemico-biological …, 1981 - Elsevier
The multistep synthesis and purification of 2,3,3′,4,4′,5-hexabromobiphenyl (HBBp) is described. Capillary gas chromatography revealed that HBBp comprises 0.05% of the …
Number of citations: 22 www.sciencedirect.com
DL Orti, RH Hill, DG Patterson, LL Needham… - Archives of …, 1983 - Springer
The polybrominated biphenyl known as “Firemaster” is a flame retardant that accidentally became mixed with cattle feed in Michigan in 1973. The resulting toxicosis to animals and …
Number of citations: 18 link.springer.com
GA Kubiczak, F Oesch, JT Borlakoglu… - Journal of agricultural …, 1989 - ACS Publications
A schemeis presented that allows the efficient synthesis of four anilines (3, 5-di-, 3, 4, 5-tri-, 2, 3, 4, 5-tetra-, and 2, 3, 4, 5, 6-pentabromoanilines) as well as 1, 2, 3, 4-tetrabromobenzene …
Number of citations: 23 pubs.acs.org
LW Robertson, A Parkinson, MA Campbell… - Chemico-biological …, 1982 - Elsevier
The synthesis of all possible laterally-substituted polybrominated biphenyl (PBB) congeners containing two para bromines is described. Using enzymic, electrophoretic and ligand-…
Number of citations: 59 www.sciencedirect.com
S Safe, L Robertson, A Parkinson, M Shilling… - Toxicology of …, 1981 - Elsevier
The commercial polybrominated biphenyl mixture, fireMaster BP-6, is a mixed-type inducer of the rat hepatic microsomal drug-metabolizing enzymes. Several congeneric components …
Number of citations: 11 www.sciencedirect.com
L Robertson, A Parkinson, S Safe - Toxicology and applied pharmacology, 1981 - Elsevier
A commercial polybrominated biphenyl mixture was separated chromatographically into two fractions on neutral alumina (A A and A B ) and into three fractions on Florisil (F A , F B , and …
Number of citations: 16 www.sciencedirect.com
S Safe, S Bandiera, T Sawyer, B Zmudzka… - Environmental …, 1985 - ehp.niehs.nih.gov
The quantitative structure-activity relationships (QSARs) for polychlorinated biphenyl (PCB) congeners have been determined by comparing the EC50 values for three in vitro test …
Number of citations: 121 ehp.niehs.nih.gov
LW Robertson, SH Safe, A Parkinson… - Journal of agricultural …, 1984 - ACS Publications
The identity of over 91% of the polybrominatedbiphenyl (PBB) components present in fireMaster BP-6 was determined by capillary gas chromatography (GC) and GC-mass …
Number of citations: 17 pubs.acs.org
LW Robertson, JL Andres, SH Safe… - Journal of Toxicology …, 1983 - Taylor & Francis
3,3′,4,4′‐Tetrabromobiphenyl is a minor component of commercial polybrominated biphenyl (PBB) mixture fireMaster BP‐6 and is a potent inducer of aryl hydrocarbon hydroxylase (…
Number of citations: 31 www.tandfonline.com
JF Narbonne, P Grolier, R Albrecht, V Azais, F Oesch… - Toxicology, 1990 - Elsevier
The drug metabolizing enzyme activities, the vitamin A content and the fatty acid composition in the endoplasmic reticulum membrane were studied in rat liver after a single injection of …
Number of citations: 12 www.sciencedirect.com

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